molecular formula C12H6Cl4O B12689193 2,2',5,5'-Tetrachlorodiphenyl ether CAS No. 727738-56-9

2,2',5,5'-Tetrachlorodiphenyl ether

Cat. No.: B12689193
CAS No.: 727738-56-9
M. Wt: 308.0 g/mol
InChI Key: YWBKRNRSWKEARX-UHFFFAOYSA-N
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Description

2,2’,5,5’-Tetrachlorodiphenyl ether is a chemical compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of four chlorine atoms attached to the diphenyl ether structure. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,5,5’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic rings .

Industrial Production Methods

Industrial production of 2,2’,5,5’-Tetrachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also implemented to handle the toxic nature of chlorine gas and the resulting compound .

Chemical Reactions Analysis

Types of Reactions

2,2’,5,5’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,5,5’-Tetrachlorodiphenyl ether has several applications in scientific research:

    Chemistry: Used as a reference material in analytical chemistry for studying the behavior of polychlorinated compounds.

    Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Studied for its potential toxicological effects and its impact on human health.

    Industry: Utilized in the production of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’,5,5’-Tetrachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound alters the transcription of genes involved in various cellular processes. This leads to the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family, which play a role in the metabolism of xenobiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,5,5’-Tetrachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its stability and persistence in the environment also distinguish it from other similar compounds .

Properties

CAS No.

727738-56-9

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,4-dichloro-2-(2,5-dichlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-1-3-9(15)11(5-7)17-12-6-8(14)2-4-10(12)16/h1-6H

InChI Key

YWBKRNRSWKEARX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=C(C=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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